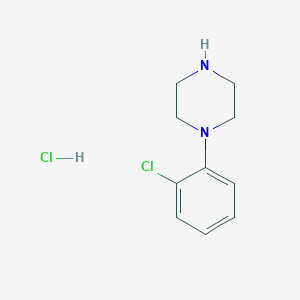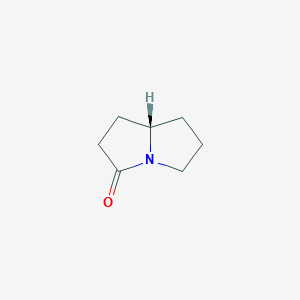![molecular formula C14H17N2O11P B146448 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid CAS No. 126706-33-0](/img/structure/B146448.png)
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid, commonly known as HOMTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HOMTP is a derivative of pyridoxal 5'-phosphate (PLP), which is an essential cofactor for many enzymatic reactions. HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
HOMTP acts as a 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analog, which means it can bind to 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes and modulate their activity. 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes are involved in a wide range of biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and carbohydrate metabolism. HOMTP has been shown to modulate the activity of several 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, including alanine racemase, aspartate aminotransferase, and cystathionine beta-synthase.
Effets Biochimiques Et Physiologiques
HOMTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which can affect many biological processes. HOMTP has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, HOMTP has been shown to have neuroprotective properties, which can be beneficial in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HOMTP has several advantages and limitations for lab experiments. One advantage is that it can be used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes. Additionally, HOMTP has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for future research. However, one limitation is that the synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on HOMTP. One direction is to study the effects of HOMTP on 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes in more detail, particularly in the context of disease. Another direction is to investigate the neuroprotective properties of HOMTP further and explore its potential as a therapeutic agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for the synthesis of HOMTP and other 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid analogs.
Méthodes De Synthèse
The synthesis of HOMTP involves several steps, including the protection of the pyridine nitrogen, the introduction of the phosphonate group, and the deprotection of the pyridine nitrogen. The final product is obtained by the reaction of the protected intermediate with pyrrolidine-2,4,4-tricarboxylic acid. The synthesis of HOMTP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
HOMTP has been extensively studied in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid-dependent enzymes, which play a crucial role in many biological processes. HOMTP has also been used to study the effects of 5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid on the nervous system, particularly in the context of neurodegenerative diseases.
Propriétés
Numéro CAS |
126706-33-0 |
|---|---|
Nom du produit |
5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid |
Formule moléculaire |
C14H17N2O11P |
Poids moléculaire |
420.26 g/mol |
Nom IUPAC |
5-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H17N2O11P/c1-5-9(17)8(6(3-15-5)4-27-28(24,25)26)10-14(12(20)21,13(22)23)2-7(16-10)11(18)19/h3,7,10,16-17H,2,4H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,24,25,26) |
Clé InChI |
FWQTWRXMADAWFI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)COP(=O)(O)O |
Synonymes |
4-carboxy-5-(pyridyloxy-5'-phosphate)proline CPPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




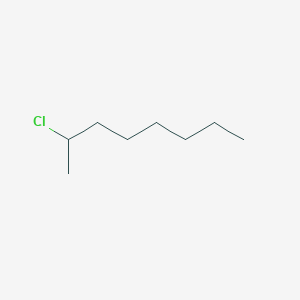
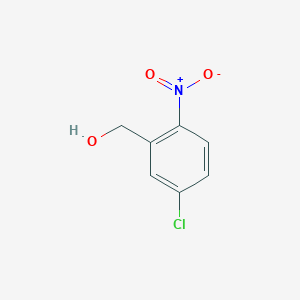
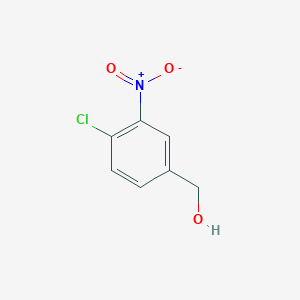
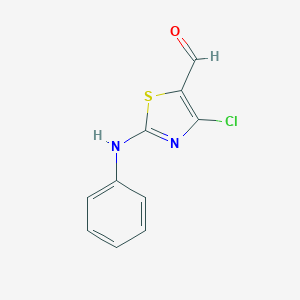


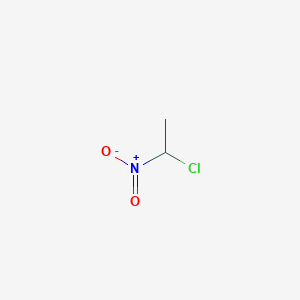
![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)

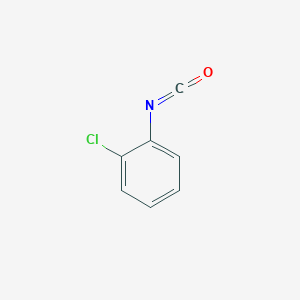
![Methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate](/img/structure/B146390.png)
